![molecular formula C19H22N2O6 B14263000 4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) CAS No. 156695-51-1](/img/structure/B14263000.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzamide groups connected by a pentane-1,5-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) typically involves the reaction of 4-hydroxybenzamide with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroxybenzamide attack the bromine atoms of the dibromopentane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxybenzamide groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Pentane-1,5-diylbis(oxy)]dibenzimidamide: Similar structure but with imidamide groups instead of hydroxybenzamide groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: Similar structure but with aniline groups instead of hydroxybenzamide groups.
Pentamidine isethionate: An aromatic diamidine with a similar linker but different functional groups.
Uniqueness
4,4’-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide) is unique due to its specific combination of hydroxybenzamide groups and the pentane-1,5-diylbis(oxy) linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
156695-51-1 |
|---|---|
Molekularformel |
C19H22N2O6 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-hydroxy-4-[5-[4-(hydroxycarbamoyl)phenoxy]pentoxy]benzamide |
InChI |
InChI=1S/C19H22N2O6/c22-18(20-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(23)21-25/h4-11,24-25H,1-3,12-13H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
MELDJAWHJYNMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NO)OCCCCCOC2=CC=C(C=C2)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


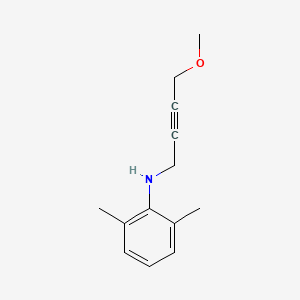
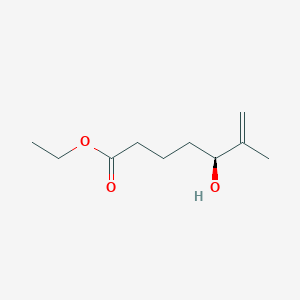
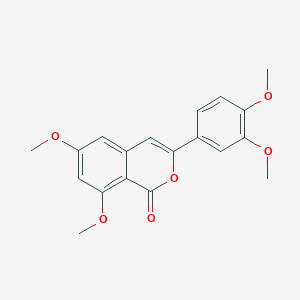
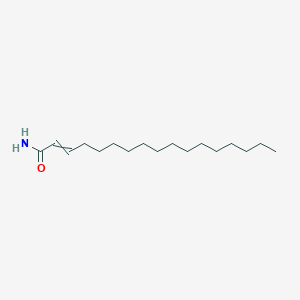
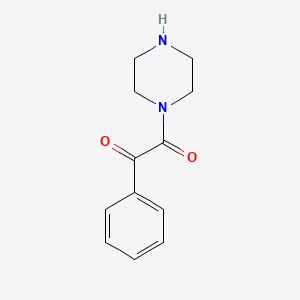
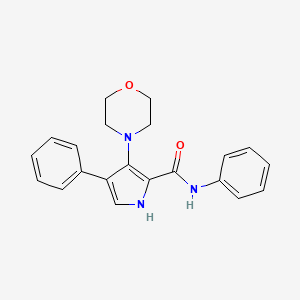
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

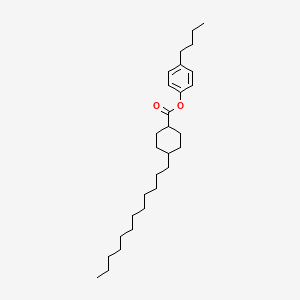
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
